molecular formula C15H18N4O2S B2625410 N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 923163-87-5

N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B2625410
CAS No.: 923163-87-5
M. Wt: 318.4
InChI Key: NMPRMCFJEJCKFS-UHFFFAOYSA-N
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Description

“N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been synthesized and evaluated for their anticancer potential. For instance, new thiazole compounds have shown selective cytotoxicity against human lung adenocarcinoma cells, with certain derivatives exhibiting high apoptosis induction capabilities (Evren et al., 2019). This research underscores the potential of thiazole derivatives in developing anticancer therapies.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of novel thiazole derivatives have been demonstrated, with some compounds showing significant activity against a range of bacterial and fungal strains (Saravanan et al., 2010). This indicates the potential of thiazole-based compounds in addressing various infectious diseases.

Optoelectronic Properties

Research into thiazole-based polymers has revealed promising optoelectronic properties, making them suitable for applications in conducting polymers and materials science (Camurlu & Guven, 2015). The study of thiazole-containing monomers for electrochemical polymerization opens avenues in the development of materials with specific optical and electronic functionalities.

Analgesic Agents

Thiazole derivatives have also been explored for their analgesic properties, with some compounds exhibiting significant analgesic activity in preclinical models (Saravanan et al., 2011). This research highlights the potential of thiazole compounds in pain management and the development of new analgesic drugs.

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structures and the biological targets they interact with . Unfortunately, the specific mechanism of action for “N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” is not detailed in the available resources.

Future Directions

Thiazole derivatives have shown promise in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives, including “N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide”, and evaluating their biological activities.

Properties

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10(2)16-13(20)8-12-9-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPRMCFJEJCKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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